Tazofelone

Description

Properties

IUPAC Name |

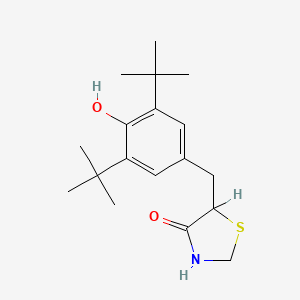

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMMRHUILQOQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869857 | |

| Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136433-51-7 | |

| Record name | Tazofelone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136433517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZOFELONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH2I1JN8Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tazofelone: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tazofelone (GSK3482162) is an investigational drug identified as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a critical downstream component of the inflammatory cascade responsible for the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. By selectively targeting mPGES-1, this compound represents a promising therapeutic strategy for a range of inflammatory diseases, potentially offering a more targeted and safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive overview of the mechanism of action of this compound, including its role in the prostaglandin synthesis pathway, and details the experimental methodologies used to characterize such an inhibitor.

Core Mechanism of Action: Inhibition of mPGES-1

This compound's primary mechanism of action is the inhibition of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is the terminal synthase in the cascade that produces prostaglandin E2 (PGE2).[1][2][3] This cascade is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is an unstable intermediate that can be further metabolized by various synthases to produce a range of prostaglandins and thromboxanes. mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2.[3]

Inflammatory stimuli, such as cytokines and bacterial products, can induce the expression of both COX-2 and mPGES-1, leading to a significant increase in PGE2 production at sites of inflammation. PGE2 is a potent mediator of inflammation, contributing to vasodilation, increased vascular permeability, pain sensitization, and fever.

By inhibiting mPGES-1, this compound blocks the final, committed step in the synthesis of PGE2. This selective inhibition is hypothesized to reduce the pro-inflammatory effects of PGE2 without affecting the production of other important prostanoids that are involved in physiological functions, such as prostacyclin (PGI2) which has cardioprotective effects. This selectivity is a key differentiator from NSAIDs and COX-2 inhibitors, which block the production of all prostanoids downstream of COX, potentially leading to gastrointestinal and cardiovascular side effects.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for this compound.

Quantitative Data

| Compound Class | Inhibitor Example | Human mPGES-1 IC50 (nM) | Cellular PGE2 Inhibition IC50 (nM) | Human Whole Blood PGE2 Inhibition IC50 (nM) | Reference |

| Phenylsulfonyl Hydrazide | Compound 8n | 70 | 4.5 | - | [1] |

| Dihydropyrimidinone | Compound 4 | 410 | - | - | [1] |

| Phenol | Curcumin | 220 | - | - | [1] |

| Triterpene Acid | - | 3,000 - 30,000 | - | - | [1] |

| Miscellaneous | mPGES1-IN-3 | 8 | 16.24 | 249.9 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a selective mPGES-1 inhibitor like this compound. These protocols are based on established methods in the field.

In Vitro mPGES-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human mPGES-1.

Methodology:

-

Enzyme Preparation: Recombinant human mPGES-1 is expressed in a suitable system (e.g., E. coli or insect cells) and purified. The enzyme concentration is determined using a standard protein assay.

-

Assay Buffer: A suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing a reducing agent such as glutathione (GSH) is prepared.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The purified mPGES-1 enzyme is pre-incubated with varying concentrations of this compound or vehicle control in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C).

-

The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

The reaction is allowed to proceed for a set time (e.g., 1 minute) at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert any remaining PGH2 to PGF2α).

-

-

Quantification of PGE2: The amount of PGE2 produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.

Cellular Assay for PGE2 Production

Objective: To assess the ability of this compound to inhibit PGE2 production in a cellular context, typically in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: A relevant cell line (e.g., human A549 lung carcinoma cells or primary human macrophages) is cultured under standard conditions.

-

Cell Stimulation: Cells are plated and allowed to adhere. They are then pre-treated with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Inflammatory Challenge: The cells are then stimulated with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

-

Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA or LC-MS.

-

Data Analysis: The IC50 value for the inhibition of cellular PGE2 production is calculated by plotting the percentage of inhibition against the log of the this compound concentration.

In Vivo Model of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in a relevant animal model of inflammation.

Methodology (Rat Carrageenan-Induced Paw Edema Model):

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: Animals are fasted overnight and then orally administered with this compound at various doses or the vehicle control.

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema for each dose of this compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group. The ED50 (the dose required to produce a 50% reduction in paw edema) can then be determined.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a novel mPGES-1 inhibitor like this compound.

Conclusion

This compound, as a selective inhibitor of mPGES-1, holds significant promise as a novel anti-inflammatory agent. Its targeted mechanism of action, focusing on the specific inhibition of PGE2 synthesis, suggests the potential for a favorable safety profile compared to existing anti-inflammatory drugs. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other mPGES-1 inhibitors, from initial in vitro characterization to in vivo efficacy studies. Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic potential of this compound in various inflammatory conditions.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Biological Activity of Trazodone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone is a multifunctional psychiatric drug, classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its complex pharmacological profile, which includes interactions with multiple serotonin receptor subtypes, adrenergic receptors, and the serotonin transporter, underpins its therapeutic efficacy in major depressive disorder, anxiety, and insomnia. This technical guide provides an in-depth overview of the biological activity of trazodone, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction

Trazodone, a triazolopyridine derivative, distinguishes itself from other classes of antidepressants through its unique mechanism of action. Unlike selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), trazodone's primary antidepressant effects are thought to arise from its potent antagonism of the serotonin 5-HT2A receptor, coupled with weaker inhibition of the serotonin transporter (SERT). This dual action contributes to its antidepressant and anxiolytic properties, while its antagonist activity at histamine H1 and α1-adrenergic receptors is largely responsible for its sedative effects. This guide will explore the key biological activities of trazodone, providing a technical resource for researchers in the field of neuropharmacology and drug development.

Pharmacodynamics: Receptor Binding Profile and Functional Activity

Trazodone's interaction with various neurotransmitter receptors and transporters is central to its therapeutic effects. The binding affinities of trazodone for its primary targets have been quantified through various in vitro studies.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of trazodone for key human receptors and transporters. Lower Ki values indicate a higher binding affinity.

| Target | Ki (nM) | Reference |

| Serotonin Receptors | ||

| 5-HT2A | 14 | [1] |

| 5-HT1A (partial agonist) | 96 | [2] |

| 5-HT2C | ~224 | [3] |

| 5-HT2B | Moderate Affinity | [3] |

| 5-HT7 | Moderate Affinity | [1] |

| Adrenergic Receptors | ||

| α1A | 15 | [1] |

| α1B | ~15 | [4] |

| α2A | Moderate Affinity | [3] |

| α2C | ~155 | [3] |

| Histamine Receptors | ||

| H1 | Weak Affinity | [3] |

| Transporters | ||

| Serotonin Transporter (SERT) | 160 - 280 | [4] |

Signaling Pathways

Trazodone's primary mechanism involves the modulation of serotonergic neurotransmission. Its antagonist action at 5-HT2A receptors is believed to contribute significantly to its antidepressant and anxiolytic effects, and may also mitigate some of the side effects associated with increased serotonin levels, such as anxiety and sexual dysfunction. The partial agonist activity at 5-HT1A receptors can also contribute to the overall regulation of the serotonin system.

References

- 1. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trazodone - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tazofelone: A Technical Overview of its Chemical Structure and Properties

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Tazofelone. This document is intended for researchers, scientists, and drug development professionals interested in the foundational characteristics of this molecule.

Chemical Structure and Identification

This compound, systematically named 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one, is a small molecule belonging to the thiazolidin-4-one class of heterocyclic compounds. Its chemical structure is characterized by a central thiazolidin-4-one ring substituted at the 5-position with a 3,5-di-tert-butyl-4-hydroxybenzyl group.

Key Identifiers:

-

IUPAC Name: 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one[1]

-

Molecular Formula: C₁₈H₂₇NO₂S[1]

-

CAS Number: 136433-51-7

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Weight | 321.5 g/mol | PubChem[1] |

| Monoisotopic Mass | 321.17625028 Da | PubChem[1] |

| XLogP3 | 5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 321.17625028 Da | PubChem[1] |

| Topological Polar Surface Area | 74.6 Ų | PubChem[1] |

| Heavy Atom Count | 22 | PubChem |

| Complexity | 386 | PubChem[1] |

Biological Activity and Signaling Pathways

As of the date of this publication, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action, biological targets, and signaling pathways modulated by this compound. While the thiazolidin-4-one scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities such as antioxidant, anti-inflammatory, and anticancer effects in various derivatives, no specific studies on this compound's pharmacological profile have been identified.

The presence of the sterically hindered phenolic group (3,5-di-tert-butyl-4-hydroxyphenyl) is a common feature in antioxidant compounds, suggesting a potential for radical scavenging activity. However, without experimental data, this remains a theoretical consideration.

Due to the absence of specific information on this compound's biological activity, a diagram of its signaling pathway cannot be provided at this time.

Experimental Protocols

Consistent with the lack of published research on the biological effects of this compound, no specific experimental protocols for this compound are available. General methodologies for evaluating the biological activities of novel chemical entities, such as those mentioned for the broader class of thiazolidin-4-ones, would be applicable. These could include:

-

In vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or cellular antioxidant assays.

-

Anti-inflammatory assays: Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, or cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition assays.

-

Cytotoxicity and anticancer assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assays against a panel of cancer cell lines.

Below is a generalized workflow for the initial screening of a novel compound like this compound for potential biological activity.

References

The Discovery and Synthesis of Tazofelone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tazofelone, chemically identified as 5-((3,5-di-tert-butyl-4-hydroxyphenyl)methyl)-4-thiazolidinone, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of this compound. By amalgamating information from patent literature and research on its core chemical moieties—the 4-thiazolidinone ring and the butylated hydroxytoluene (BHT) derivative—this document aims to equip researchers and drug development professionals with a detailed understanding of this compound. The guide outlines a plausible synthetic route, summarizes potential biological activities based on its structural components, and proposes a mechanism of action.

Discovery and Rationale

The discovery of this compound is rooted in the strategic combination of two pharmacologically important scaffolds: the 4-thiazolidinone core and the 3,5-di-tert-butyl-4-hydroxyphenyl group, a derivative of butylated hydroxytoluene (BHT). The 4-thiazolidinone ring is a well-established privileged structure in medicinal chemistry, known to be a core component of various compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The BHT moiety is a potent antioxidant, widely used to prevent free radical-mediated oxidation.

The rationale behind the design of this compound likely stems from the desire to create a hybrid molecule that leverages the distinct properties of both components. The combination of a potent antioxidant with a versatile heterocyclic scaffold suggests a therapeutic strategy aimed at addressing conditions with inflammatory and oxidative stress components. A key patent in this area, US5143928A, describes a series of 3,5-di-tertiarybutyl-4-hydroxyphenylmethylene derivatives of 2-substituted thiazolidinones as anti-inflammatory agents, providing a strong indication of the intended therapeutic application of this compound.[1] Furthermore, scientific literature has classified this compound among commercially available drugs used to treat inflammatory conditions that contain a BHT or 2,6-di-tert-butylphenol and a heterocyclic moiety.[2][3]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a one-pot or a stepwise reaction involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde, an amine source (such as ammonia or an ammonium salt), and a compound containing a thiol group and a carboxylic acid, like thioglycolic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (General Method)

The following protocol is a generalized procedure adapted from the synthesis of similar 4-thiazolidinone derivatives.

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzaldehyde

-

Ammonium acetate (or another source of ammonia)

-

Thioglycolic acid

-

Toluene (or another suitable solvent)

-

Dean-Stark apparatus

-

Reflux condenser

-

Standard laboratory glassware and purification equipment (e.g., for crystallization or chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and ammonium acetate in toluene.

-

Imination: Heat the mixture to reflux. The formation of water, which is collected in the Dean-Stark trap, indicates the formation of the intermediate Schiff base (imine). The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Cyclocondensation: After the formation of the imine, add an equimolar amount of thioglycolic acid to the reaction mixture.

-

Reaction Completion: Continue to heat the mixture at reflux. The reaction progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield pure this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be a composite of the properties of its constituent moieties.

Antioxidant Activity

The 3,5-di-tert-butyl-4-hydroxyphenyl group is a classic sterically hindered phenol, a structure well-known for its potent antioxidant properties. This moiety can act as a radical scavenger, donating a hydrogen atom from its hydroxyl group to neutralize free radicals and terminate radical chain reactions.

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

The 4-thiazolidinone core is associated with a broad spectrum of biological activities, including anti-inflammatory effects. While the precise mechanism for this compound is not elucidated, related compounds have been shown to modulate inflammatory pathways. The combination of antioxidant and potential anti-inflammatory properties suggests that this compound could be effective in mitigating inflammatory processes where oxidative stress plays a significant role.

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of various signaling pathways. Given its structural features, potential targets could include pathways involved in inflammation and oxidative stress response.

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50 or MIC values, are not widely reported in the public domain. However, data for structurally related 4-thiazolidinone and BHT derivatives provide a basis for expected potency.

Table 1: Biological Activities of Structurally Related Compounds

| Compound Class | Biological Activity | Reported Potency (Example) | Reference |

| 4-Thiazolidinone Derivatives | Anticancer | IC50 values in the micromolar range against various cancer cell lines.[4] | [4] |

| 4-Thiazolidinone Derivatives | Antimicrobial | MIC values ranging from 2 to 16 µg/mL against Gram-positive bacteria.[5] | [5] |

| BHT Analogs | Antioxidant (DPPH assay) | Significant radical scavenging activity, comparable to or exceeding BHT. | [6] |

| BHT Analogs | Anti-inflammatory | Inhibition of COX-1 and lipoxygenase activity.[7] | [7] |

Conclusion

This compound represents a promising molecular scaffold that combines the well-documented antioxidant properties of a BHT derivative with the diverse biological potential of the 4-thiazolidinone ring. While specific data on this compound itself is limited, the wealth of information on its constituent parts provides a strong foundation for its further investigation as a potential therapeutic agent, particularly in the context of inflammatory and oxidative stress-related diseases. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, biological evaluation, and mechanism of action of this intriguing molecule. Further studies are warranted to fully elucidate the specific biological profile and therapeutic potential of this compound.

References

- 1. US5143928A - 3,5-di-tertiarybutyl-4-hydroxyphenylmethylene derivatives of 2-substituted thiazolidinones, oxazolidinones, and imidazolidinones as antiinflammatory agents - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New analogues of butylated hydroxytoluene as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Basic Research of (5R)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one and Related Thiazolidinone Derivatives

Disclaimer: Publicly available basic research data, including quantitative biological activity, detailed experimental protocols, and specific signaling pathway involvement for (5R)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one (also known as Tazofelone or LY231697), is limited. This guide provides a comprehensive overview of the core research surrounding the broader class of 5-substituted 1,3-thiazolidin-4-one derivatives, with a focus on analogs sharing the 3,5-ditert-butyl-4-hydroxyphenyl moiety. The presented data and protocols are representative of this class of compounds and may not be directly attributable to (5R)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one.

Introduction

Thiazolidin-4-ones are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core scaffold is amenable to substitution at various positions, allowing for the fine-tuning of their biological properties. The incorporation of a 3,5-ditert-butyl-4-hydroxyphenyl group is a common strategy to impart antioxidant properties due to the sterically hindered phenolic hydroxyl group, which is an efficient radical scavenger. This technical guide delves into the fundamental research aspects of this class of compounds, focusing on their synthesis, potential mechanisms of action, and biological evaluation.

Data Presentation: Biological Activities of Related Thiazolidinone Derivatives

The following tables summarize quantitative data for various thiazolidin-4-one derivatives, illustrating their potential as antioxidant and anti-inflammatory agents.

Table 1: Antioxidant Activity of Selected Thiazolidin-4-one Derivatives

| Compound ID | Structure | Assay | IC50 / EC50 (µM) | Reference |

| D-16 | 2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one | DPPH Radical Scavenging | 22.3 | [1] |

| TZD 3 | 2-(3-nitrophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | DPPH Radical Scavenging | 28.00 | [2] |

| TZD 5 | 2-(2-chlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | DPPH Radical Scavenging | 27.50 | [2] |

| Compound 9a | An oxazinyl-thiazolidin-4-one derivative | DPPH Radical Scavenging | 6.62 µg/mL | [3] |

| Compound 9a | An oxazinyl-thiazolidin-4-one derivative | Nitric Oxide (NO) Scavenging | 6.79 µg/mL | [3] |

Note: IC50/EC50 values are presented as reported in the literature. Conversion from µg/mL to µM requires the molecular weight of the specific compound.

Table 2: Anti-inflammatory Activity of Selected Thiazolidin-4-one Derivatives

| Compound ID | Target | Inhibition / IC50 (µM) | Reference |

| Compound C06 | 5-Lipoxygenase (5-LOX) in intact PMNLs | ~0.66 | [4] |

| Compound C06 | Partially purified 5-Lipoxygenase (5-LOX) | ~0.3 | [4] |

| Compound 17a | 5-Lipoxygenase (5-LOX) in intact PMNLs | 2 | [5] |

| Compound 17a | Cell-free 5-Lipoxygenase (5-LOX) | 0.5 | [5] |

| Compound 22a | Cyclooxygenase-1 (COX-1) | 3.51 | [5] |

| Compound 22b | Cyclooxygenase-1 (COX-1) | 2.03 | [5] |

| Compound 22c | Cyclooxygenase-2 (COX-2) | 3.84 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of thiazolidin-4-one derivatives are crucial for reproducible research.

General Synthesis of 5-Substituted 1,3-Thiazolidin-4-ones

A common and efficient method for the synthesis of 5-substituted 1,3-thiazolidin-4-ones is the one-pot three-component condensation reaction.[6][7]

Materials:

-

Substituted aromatic aldehyde (1 equivalent)

-

An amine (e.g., ethyl 3-aminopropionate hydrochloride) (1 equivalent)

-

Thioglycolic acid (1 equivalent)

-

Solvent (e.g., ethanol, methanol)

-

Catalyst (optional, e.g., zinc chloride)

Procedure:

-

Dissolve the substituted aromatic aldehyde and the amine in the chosen solvent in a round-bottom flask.

-

Add thioglycolic acid to the mixture.

-

If using a catalyst, add it to the reaction mixture.

-

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into crushed ice with stirring to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-substituted 1,3-thiazolidin-4-one.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.[2][8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations

-

Standard antioxidant (e.g., ascorbic acid, Vitamin E)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the standard antioxidant.

-

In a 96-well microplate, add a specific volume of the test compound solution at different concentrations to the wells.

-

Add the DPPH solution to each well.

-

Prepare a blank control (solvent + DPPH) and a positive control (standard antioxidant + DPPH).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the research of thiazolidin-4-one derivatives.

Caption: One-pot synthesis of 5-substituted 1,3-thiazolidin-4-ones.

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Inhibition of COX and LOX pathways by thiazolidinone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. saudijournals.com [saudijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Tazofelone and the Thiazolidin-4-one Core

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific biological activity, mechanistic, and quantitative data for Tazofelone are not extensively available in public scientific literature. This guide provides a comprehensive overview of the 5-substituted thiazolidin-4-one chemical class, to which this compound belongs, using this compound as a primary structural example. The experimental data and pathways described herein are representative of this class of compounds.

Introduction to this compound and Thiazolidin-4-ones

This compound is a thiazolidin-4-one derivative with the chemical structure 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one. The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of compounds with diverse pharmacological activities.[1][2][3] The versatility of the thiazolidin-4-one ring, particularly at positions 2, 3, and 5, allows for extensive structural modifications, leading to compounds with a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3]

The 5-substituted derivatives, such as this compound, are of particular interest. The substituent at the 5-position significantly influences the biological activity of the molecule.[4][5]

Synthesis of 5-Substituted Thiazolidin-4-ones

A common and efficient method for synthesizing 5-substituted thiazolidin-4-ones is the Knoevenagel condensation .[3][6] This reaction typically involves the condensation of a thiazolidin-4-one with an aldehyde or ketone.

General Experimental Protocol: Knoevenagel Condensation

This protocol describes a general method for the synthesis of 5-arylidene-4-thiazolidinones.

Materials:

-

Thiazolidin-4-one derivative (e.g., rhodanine, 2,4-thiazolidinedione)

-

Aromatic aldehyde

-

Catalyst (e.g., anhydrous ammonium acetate, piperidine, ethylenediamine diacetate)[6]

-

Solvent (e.g., glacial acetic acid, ethanol, or solvent-free conditions)[6]

-

Mortar and pestle (for solvent-free grinding method)[6]

-

Thin Layer Chromatography (TLC) plates

-

Recrystallization solvent (e.g., ethanol, glacial acetic acid)[6]

Procedure:

-

Reactant Mixture: In a round-bottom flask or a mortar, combine equimolar amounts of the thiazolidin-4-one and the aromatic aldehyde.

-

Catalyst Addition: Add a catalytic amount of the chosen catalyst.

-

Reaction Conditions:

-

Conventional Heating: If using a solvent like glacial acetic acid, reflux the mixture for a specified time.[6]

-

Grinding (Solvent-Free): If performing a solvent-free reaction, grind the mixture vigorously in a mortar at room temperature.[6] The reaction mixture may initially become syrupy before solidifying.[6]

-

-

Monitoring the Reaction: Monitor the progress of the reaction using TLC.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, it may be removed under reduced pressure.

-

Pour the reaction mixture into crushed ice or cold water to precipitate the product.[7]

-

If the grinding method was used, wash the solid product with cold water to remove the catalyst.[6]

-

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Purify the product by recrystallization from a suitable solvent like ethanol or glacial acetic acid.[6]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Figure 1: General workflow for the synthesis of 5-arylidene-4-thiazolidinones via Knoevenagel condensation.

Biological Activities and Mechanisms of Action

5-Substituted thiazolidin-4-ones exhibit a wide range of biological activities. The mechanism of action is often dependent on the specific substituents on the thiazolidin-4-one core.

Anticancer Activity

Numerous 5-substituted thiazolidin-4-one derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][8][9][10]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases, PIM kinases, and dihydrofolate reductase (DHFR).[8][9]

-

Apoptosis Induction: Certain compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[1]

-

Cell Cycle Arrest: These molecules can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation.[1]

-

Receptor Antagonism: Some derivatives have been designed as antagonists for receptors involved in cancer signaling, such as the lysophosphatidic acid (LPA1) receptor.[7]

-

Modulation of Signaling Pathways: Thiazolidin-4-ones can influence key signaling pathways like the p53 pathway.[11]

Quantitative Data for Anticancer Activity of Representative 5-Substituted Thiazolidin-4-ones:

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 39 | MDA-MB-231 (Breast) | 1.9 | [1] |

| HepG2 (Liver) | 5.4 | [1] | |

| HT-29 (Colon) | 6.5 | [1] | |

| Compound 28b | HepG2 (Liver) | 4.97 | [1] |

| MCF-7 (Breast) | 5.33 | [1] | |

| HT-29 (Colon) | 3.29 | [1] | |

| Compound 27b | K-562 (Leukemia) | 4.86 | [1] |

| Compound 37a | MCF-7 (Breast) | 3.2 | [1] |

| DU145 (Prostate) | 6.8 | [1] | |

| Compound 48a | MCF-7 (Breast) | 0.16 | [2] |

| Compound 1 | MCF-7 (Breast) | 0.37 | [9] |

| Compound 2 | HepG2 (Liver) | 0.24 | [9] |

| Compound 7 | K562 (Leukemia) | 0.75 | [9] |

| Compound 20a | HeLa (Cervical) | 0.60 - 2.99 | [8] |

| Compound 13a | HCT116 (Colorectal) | 0.05 mM/ml | [8] |

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown significant activity against a range of bacteria and fungi.[4][5][12][13]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Inhibition of bacterial enzymes essential for cell wall synthesis, such as MurB, is a proposed mechanism.[12] For fungi, inhibition of enzymes like CYP51 (lanosterol 14α-demethylase) can disrupt ergosterol biosynthesis.[12]

Quantitative Data for Antimicrobial Activity of Representative 5-Substituted Thiazolidin-4-ones:

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Various Derivatives | Gram-positive bacteria | 2 - 16 | [4] |

| Compound 5 | Enterobacter cloacae | 0.008 - 0.06 (mg/mL) | [12] |

| Compound 4b | Klebsiella pneumoniae | 62.5 | [13] |

| Compound 4c | Escherichia coli | <31.25 | [13] |

| Compound 4f | Candida glabrata | 31.25 | [13] |

| Various Derivatives | Gram-positive microorganisms | 0.03 - 6 | [5] |

| Various Derivatives | Haemophilus influenzae | 0.15 - 1.5 | [5] |

Anti-inflammatory Activity

Certain 5-substituted thiazolidin-4-ones have demonstrated anti-inflammatory properties.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Modulation of Eicosanoid Biosynthesis: Thiazolidin-4-ones can interfere with the eicosanoid biosynthesis pathway by inhibiting enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), soluble epoxide hydrolase (sEH), and 5-lipoxygenase (5-LO).[14]

Figure 2: Modulation of the eicosanoid biosynthesis pathway by thiazolidin-4-one derivatives.

Standard Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[10][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds (thiazolidin-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[16]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.[15] Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[15]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

References

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. galaxypub.co [galaxypub.co]

- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Thiazolidin-4-one-based compounds interfere with the eicosanoid biosynthesis pathways by mPGES-1/sEH/5-LO multi-target inhibition [iris.unina.it]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT assay protocol | Abcam [abcam.com]

Preliminary studies on Tazofelone

An In-depth Technical Guide on the Preliminary Studies of Trazodone

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preliminary studies on Trazodone. This guide synthesizes available data on its mechanism of action, pharmacokinetic properties, and clinical applications, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Trazodone is an antidepressant medication that functions as a serotonin antagonist and reuptake inhibitor (SARI).[1][2] Its therapeutic effects are attributed to its complex interaction with the serotonergic system.[3] The primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][4] Additionally, Trazodone is a potent antagonist at 5-HT2A and 5-HT2C serotonin receptors.[1][2] This antagonism is believed to contribute to its antidepressant and anxiolytic effects and may mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as anxiety, insomnia, and sexual dysfunction.[1][5]

Trazodone also exhibits antagonism at α1-adrenergic and histamine H1 receptors, which is thought to be responsible for its sedative effects.[1][3] Its active metabolite, m-chlorophenylpiperazine (mCPP), is also pharmacologically active.[2][4] The full spectrum of Trazodone's mechanism of action is not entirely understood.[1]

References

In Silico Modeling of Trazodone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of Trazodone, an antidepressant medication with a complex pharmacological profile. Given the likely misspelling of "Tazofelone" in the initial query and the abundance of relevant data for the structurally similar and functionally related drug Trazodone, this document will focus on the latter. Trazodone is recognized as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting a multifaceted mechanism of action that includes antagonism at the 5-HT2A and 5-HT2C serotonin receptors, inhibition of the serotonin transporter (SERT), and antagonism of α1-adrenergic receptors.[1][2] This guide will delve into the computational methodologies used to elucidate these interactions, present quantitative data from relevant studies, and provide detailed experimental protocols for key in silico techniques.

Introduction to Trazodone's Multifunctional Pharmacology

Trazodone's therapeutic effects are attributed to its dose-dependent interactions with multiple targets in the central nervous system.[2] At lower doses, its sedative and hypnotic effects are primarily due to the potent blockade of 5-HT2A, H1 histamine, and α1-adrenergic receptors.[1][3] At higher therapeutic doses for depression, it also inhibits the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin.[3] This complex polypharmacology makes Trazodone a prime candidate for in silico modeling to better understand its structure-activity relationships, predict its pharmacokinetic and pharmacodynamic properties, and explore potential off-target interactions.

Quantitative Data from In Silico and Related Studies

The following tables summarize key quantitative data related to Trazodone's binding affinities, pharmacokinetic parameters, and computationally derived interaction metrics.

Table 1: Trazodone Receptor Binding Affinities

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |

| 5-HT2A | 14 - 35.6 | [4][5] |

| α1B-Adrenergic | 15 | [6] |

| 5-HT1D | 41 | [6] |

| α1D-Adrenergic | 41 | [6] |

| 5-HT2B | 78.4 | [7] |

| 5-HT1A (partial agonist) | 118 | [7] |

| α1A-Adrenergic | 153 | [7] |

| α2C-Adrenergic | 155 | [7] |

| 5-HT2C | 224 | [7] |

| Serotonin Transporter (SERT) | 300 - 367 | [4][7] |

Table 2: In Silico and Experimental Pharmacokinetic Parameters of Trazodone

| Parameter | Value | Condition | Reference(s) |

| Bioavailability (F) | 84.6 ± 13.2% | Oral, Dogs | [8] |

| Volume of Distribution (Vd) | 1.06 ± 0.07 L/kg | IV, Horses | [9] |

| Total Clearance (CL) | 6.85 ± 2.80 mL/min/kg | IV, Horses | [9] |

| Elimination Half-life (t½) | 8.58 ± 1.88 hours | IV, Horses | [9] |

| Peak Plasma Concentration (Cmax) | 1480.9 ng/mL | Oral, 150 mg, Humans (Fed) | [10] |

| Time to Cmax (Tmax) | 2 hours | Oral, 150 mg, Humans (Fed) | [10] |

| Plasma Protein Binding | 89% to 95% | In vitro | [1] |

Table 3: Computational Interaction Data for Trazodone

| Interaction | Metric | Value | Method | Reference(s) |

| Trazodone-DNA Binding | Binding Constant (K) | 1.32 × 10⁴ M⁻¹ | UV-vis Titration | [11] |

| Trazodone-DNA Interaction | Stern-Volmer Constant (KSV) | 5.84 × 10⁶ M⁻¹ | Steady-state Fluorescence | [11][12] |

| Brain Receptor Occupancy (RO) | 5-HT2A Receptor | 90 - 97% | PBPK Modeling (50-200 mg/day) | [4][7] |

| Brain Receptor Occupancy (RO) | Serotonin Transporter (SERT) | 86 - 90% | PBPK Modeling (100-150 mg/day) | [7] |

In Silico Experimental Protocols

This section details the generalized methodologies for the key computational experiments used to model Trazodone's interactions.

Molecular docking predicts the preferred orientation of a ligand (Trazodone) when bound to a receptor to form a stable complex.

Objective: To identify the binding mode of Trazodone at the active site of its target receptors (e.g., 5-HT2A, SERT) and to estimate the binding affinity.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor from a protein database (e.g., Protein Data Bank - PDB). If a crystal structure is unavailable, a homology model can be constructed based on a related protein with a known structure.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. The protonation states of ionizable residues should be determined at physiological pH.

-

Define the binding site, typically a pocket or cavity on the receptor surface, based on experimental data or using pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of Trazodone using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding poses of Trazodone within the defined receptor binding site.

-

The software will generate multiple possible conformations and score them based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between Trazodone and the receptor's amino acid residues.

-

The docking score provides a semi-quantitative estimation of binding affinity, which can be used to compare different ligands or binding modes.

-

MD simulations provide insights into the dynamic behavior of the Trazodone-receptor complex over time, offering a more realistic representation of the biological system.

Objective: To assess the stability of the docked Trazodone-receptor complex and to analyze the detailed dynamics of their interaction.

Methodology:

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure for the Trazodone-receptor complex.

-

Place the complex in a simulation box of explicit solvent (e.g., water molecules) and add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the complex. This is typically a multi-step process.

-

-

Production Run:

-

Run the simulation for a significant period (typically nanoseconds to microseconds) to generate a trajectory of the atomic motions of the system over time.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions (e.g., hydrogen bonds) over time.

-

PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, integrating physiological, biochemical, and drug-specific information.

Objective: To predict the pharmacokinetic profile of Trazodone in different populations and to estimate target engagement, such as brain receptor occupancy.

Methodology:

-

Model Construction:

-

Use specialized software (e.g., Simcyp, GastroPlus) to build a whole-body PBPK model. This involves defining compartments representing different organs and tissues connected by blood flow.

-

Input physiological parameters for the target population (e.g., human, rat), such as organ volumes, blood flow rates, and tissue composition.

-

-

Drug-Specific Parameter Input:

-

Provide the model with physicochemical properties of Trazodone (e.g., molecular weight, pKa, logP) and in vitro data on its ADME properties (e.g., solubility, permeability, metabolic rates by specific enzymes, plasma protein binding).

-

-

Model Simulation and Validation:

-

Simulate the concentration-time profiles of Trazodone in plasma and various tissues following a specific dosing regimen.

-

Validate the model by comparing the simulated pharmacokinetic parameters (e.g., Cmax, AUC, t½) with observed clinical or preclinical data.[4] The model can be refined by adjusting parameters to improve the fit.

-

-

Prediction and Application:

-

Use the validated model to predict drug concentrations at the site of action (e.g., unbound concentrations in the brain).

-

Integrate binding affinity data (Ki) to calculate the receptor occupancy (RO) over time using the following equation: RO = [Drug] / ([Drug] + Ki), where [Drug] is the unbound drug concentration at the target site.[4]

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to Trazodone's mechanism and the in silico modeling process.

Caption: Simplified signaling pathway of Trazodone's multimodal action.

Caption: General workflow for molecular docking of Trazodone.

References

- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Case report: Personalizing the use of trazodone in real-world patients: a study of three cases of depression with comorbidities [frontiersin.org]

- 3. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Trazodone - Wikipedia [en.wikipedia.org]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jasco.com.br [jasco.com.br]

- 12. Interaction between antidepressant drug trazodone with double-stranded DNA: Multi-spectroscopic and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trazodone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. All experimental work should be conducted in accordance with relevant institutional and national guidelines and regulations.

Introduction

Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] While approved for the treatment of major depressive disorder, its off-label use for insomnia has become more prevalent.[1][2] Trazodone's pharmacological profile is complex, exhibiting a dose-dependent mechanism of action.[3] At lower doses, its sedative effects are prominent, primarily attributed to the antagonism of H1 histamine and α1-adrenergic receptors, as well as 5-HT2A serotonin receptors.[1][2] At higher doses, it also inhibits the serotonin transporter (SERT), contributing to its antidepressant effects.[1] This document provides a summary of experimental data and detailed protocols for preclinical and clinical research involving Trazodone.

Data Presentation

Table 1: Pharmacokinetic Parameters of Trazodone

| Species | Dose | Formulation | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Terminal Half-life (hours) | Reference |

| Human | 100 mg | Immediate Release (Fasting) | ~1000 | ~1 | 65 | 7.0 +/- 1.2 | [4][5] |

| Human | 100 mg | Immediate Release (Fed) | 1480.9 | ~2 | 65 | - | [5][6] |

| Human | 300 mg | Extended Release | 1188 | - | - | - | [6] |

| Dog | 8.26 mg/kg | Oral | 1300 | 7.4 | 84.6 ± 13.2 | - | [7] |

| Dog | 20 mg/kg | Oral | 2500 | 2.5 - 7.5 (fasting) | - | - | [8] |

| Dog | 50 mg/kg | Oral | 4800 | 2.5 - 7.5 (fasting) | - | - | [8] |

| Pigeon | 30 mg/kg | Oral | - | - | - | 5.65 ± 1.75 | [9] |

Table 2: Receptor Binding Affinity (Ki, nM) of Trazodone

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 16 - 35.6 | [1][10] |

| 5-HT1A (partial agonist) | 78 - 118 | [1][10] |

| 5-HT2C | 224 | [1] |

| α1-adrenergic | 153 | [1] |

| α2C-adrenergic | 155 | [1] |

| Serotonin Transporter (SERT) | 367 | [1] |

| Histamine H1 | - | [1] |

Note: Ki values can vary between studies based on experimental conditions.

Signaling Pathways and Mechanism of Action

Trazodone's primary mechanism involves the modulation of the serotonergic system. It acts as a potent antagonist at 5-HT2A receptors, which is thought to contribute to its anti-anxiety and sleep-improving effects, and to mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and insomnia.[1] Its antagonism of H1 and α1-adrenergic receptors is largely responsible for its sedative properties.[1] The partial agonism at 5-HT1A receptors and weak inhibition of the serotonin transporter (SERT) at higher doses contribute to its overall antidepressant effect.[1]

Caption: Trazodone's multimodal mechanism of action.

Experimental Protocols

In Vitro Metabolism Study using Liver Microsomes

Objective: To characterize the metabolic pathways of Trazodone and identify the primary Cytochrome P450 (CYP) enzymes involved.

Methodology:

-

Preparation of Incubation Mixture:

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

-

Initiate the Phase I metabolic reaction by adding NADPH to a final concentration of 1 mM.[11]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 40 minutes with gentle shaking.[11]

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.[11]

-

-

Sample Processing and Analysis:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

Analyze the formation of metabolites using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

-

CYP Inhibition Assay (Optional):

-

To identify specific CYP isoforms, pre-incubate the microsomal mixture with selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) for 10 minutes before adding Trazodone.[11] Compare metabolite formation to a control without the inhibitor.

-

Caption: Workflow for in vitro metabolism studies.

Animal Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Trazodone in an animal model (e.g., dog).

Methodology:

-

Animal Model:

-

Use healthy adult dogs (e.g., Beagles) with institutional animal care and use committee (IACUC) approval.[7]

-

-

Study Design:

-

Employ a randomized, crossover design. Each animal receives both the oral and intravenous formulations, separated by a washout period of at least 7 days.[7]

-

-

Dosing:

-

Oral (PO): Administer Trazodone tablets (e.g., 8 mg/kg) followed by water to ensure swallowing. It is recommended to administer with food to improve absorption.[7]

-

Intravenous (IV): Administer a corresponding dose (e.g., 8 mg/kg) via a catheter in a suitable vein.

-

-

Blood Sampling:

-

Collect blood samples (e.g., from the jugular vein) into heparinized tubes at predefined time points.

-

Example time points: Pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours post-dose.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Determine the concentration of Trazodone in plasma samples using a validated LC-MS/MS method.[6]

-

-

Pharmacokinetic Analysis:

-

Calculate key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental analysis software.

-

Clinical Trial Protocol for Insomnia in Depressed Patients

Objective: To evaluate the efficacy and safety of Trazodone for treating insomnia in patients with major depressive disorder.

Methodology:

-

Study Design:

-

A 12-week, randomized, open-label, non-inferiority study comparing Trazodone extended-release (XR) to a standard SSRI (e.g., Sertraline or Escitalopram).[12]

-

-

Participant Selection:

-

Recruit adult patients diagnosed with Major Depressive Disorder (MDD) according to DSM-5 criteria, who also present with significant insomnia symptoms.

-

-

Treatment Arms:

-

Trazodone Group: Patients receive Trazodone XR, with the dose titrated based on clinical response and tolerability.

-

Control Group: Patients receive a standard SSRI.[12]

-

-

Assessments:

-

Conduct assessments at baseline (Week 0) and at Weeks 2, 4, 8, and 12.[12]

-

Primary Endpoints:

-

Secondary Endpoints:

-

Objective Sleep Measures (Optional but Recommended):

-

Polysomnography (PSG) at baseline and a follow-up time point (e.g., Week 1) to assess sleep architecture (e.g., NREM sleep stages).[13]

-

-

-

Statistical Analysis:

-

Analyze changes from baseline in all assessment scores using appropriate statistical methods (e.g., mixed-effects models for repeated measures).

-

Compare the frequency of therapeutic response and remission rates between the two groups to assess non-inferiority.[12]

-

References

- 1. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. Pharmacokinetics of trazodone during multiple dosing to psychiatric patients. | Semantic Scholar [semanticscholar.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition [frontiersin.org]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. thescipub.com [thescipub.com]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Tazemetostat in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazemetostat (formerly known as EPZ-6438 or E7438) is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[3][4] This methylation leads to transcriptional repression of target genes.[3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[3][5] Tazemetostat competitively inhibits EZH2 with respect to the S-adenosylmethionine (SAM) cofactor, leading to decreased H3K27 trimethylation (H3K27me3) and subsequent de-repression of PRC2 target genes, which can induce cell cycle arrest and apoptosis in cancer cells.[5][6]

These application notes provide detailed protocols for the use of Tazemetostat in cell culture, including methods for assessing its anti-proliferative activity and investigating its mechanism of action.

Mechanism of Action

Tazemetostat selectively inhibits both wild-type and mutant forms of EZH2.[2][6] By blocking the methyltransferase activity of EZH2, Tazemetostat reduces the levels of H3K27me3, an epigenetic mark associated with gene silencing.[3] This leads to the reactivation of silenced tumor suppressor genes, which in turn can inhibit cancer cell proliferation and survival.[3] Notably, cell lines with gain-of-function mutations in EZH2 often exhibit higher sensitivity to Tazemetostat.[6][7] Furthermore, Tazemetostat treatment can alter the dependency of cancer cells on other signaling pathways, such as the B-cell receptor (BCR) signaling pathway in diffuse large B-cell lymphomas (DLBCL).[7]

Signaling Pathway

The primary signaling pathway affected by Tazemetostat is the PRC2-mediated gene silencing pathway. By inhibiting EZH2, Tazemetostat modulates the expression of a wide array of downstream genes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vitro Evaluation of Trazodone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro pharmacological profile of Trazodone, a multifunctional antidepressant. Detailed protocols for key assays are provided to enable researchers to assess its activity and mechanism of action in a laboratory setting.

Introduction to Trazodone's Mechanism of Action

Trazodone is a triazolopyridine derivative that acts as a serotonin antagonist and reuptake inhibitor (SARI). Its complex pharmacological profile is responsible for its therapeutic effects, including antidepressant, anxiolytic, and hypnotic properties. Unlike selective serotonin reuptake inhibitors (SSRIs), Trazodone's primary mechanism is not solely the inhibition of the serotonin transporter (SERT)[1][2]. Instead, it exhibits a multifaceted interaction with various components of the serotonergic, adrenergic, and histaminergic systems[1][3].

At different concentrations, Trazodone displays distinct pharmacological activities. At lower doses, its sedative effects are prominent, primarily due to its potent antagonism of histamine H1 and α1-adrenergic receptors, as well as serotonin 5-HT2A receptors[3][4]. At higher therapeutic doses for depression, Trazodone also inhibits the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels[2][3].

Trazodone's diverse receptor interactions include:

-

Serotonin 5-HT2A Receptor Antagonism: High affinity antagonism at this receptor is a key feature of Trazodone's action and is thought to contribute to its antidepressant and anxiolytic effects, as well as its ability to improve sleep architecture[1][5].

-

Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of SERT compared to traditional SSRIs[5][6]. This action becomes more significant at higher clinical doses for depression[3].

-

α1-Adrenergic Receptor Antagonism: This contributes to some of Trazodone's side effects, such as orthostatic hypotension and dizziness, but also plays a role in its sedative properties[1].

-

Histamine H1 Receptor Antagonism: This action is a major contributor to Trazodone's sedative and hypnotic effects[1].

-

Serotonin 5-HT1A Receptor Partial Agonism: Trazodone also acts as a partial agonist at 5-HT1A receptors, which may contribute to its anxiolytic and antidepressant effects[5].

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of Trazodone for its primary molecular targets. These values have been compiled from various receptor binding and functional assays.

Table 1: Trazodone Receptor and Transporter Binding Affinities (Ki)

| Target | Ki (nM) | Reference |

| Serotonin 5-HT2A Receptor | 1.1 - 35.6 | [7][8][9] |

| Serotonin Transporter (SERT) | 160 - 367 | [7][8][10] |

| α1A-Adrenergic Receptor | 88 - 153 | [7][11] |

| α1B-Adrenergic Receptor | 15 | [10] |

| α2A-Adrenergic Receptor | 61 | [11] |

| α2C-Adrenergic Receptor | 155 | [7] |

| Histamine H1 Receptor | 84 | [11] |

| Serotonin 5-HT1A Receptor | 91 - 118 | [7][11] |

| Serotonin 5-HT2C Receptor | 83 - 224 | [7][11] |

Table 2: Trazodone Functional Inhibitory Concentrations (IC50)

| Assay | IC50 (µM) | Cell Type/System | Reference |

| T-type Calcium Channel (Cav3.1) Inhibition | 43 | Recombinant | [12] |

| T-type Calcium Channel (Cav3.2) Inhibition | 45 | Recombinant | [12] |

| T-type Calcium Channel (Cav3.3) Inhibition | 23 | Recombinant | [12] |

| CYP2E1 Inhibition | 6.18 | Human Hepatocytes | [13] |

Signaling Pathways and Experimental Workflows

Trazodone's Multifaceted Mechanism of Action

The following diagram illustrates the primary molecular targets of Trazodone and their immediate downstream consequences.

Downstream Signaling Effects of Trazodone

Trazodone's interaction with its primary targets leads to the modulation of several intracellular signaling pathways. For instance, its activity at serotonin receptors can influence the MAPK/ERK pathway.

Experimental Workflow: Receptor Binding Assay

This diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity of Trazodone for a specific receptor.

Detailed Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Trazodone for the human serotonin 5-HT2A receptor.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor (e.g., from PerkinElmer).

-

[³H]Ketanserin (specific activity ~60-90 Ci/mmol) as the radioligand.

-

Ketanserin (non-radioactive) for determining non-specific binding.

-

Trazodone hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of Trazodone in a suitable solvent (e.g., DMSO) and then serially dilute in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 25 µL Assay Buffer, 25 µL [³H]Ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of receptor membrane preparation.

-

Non-specific Binding: 25 µL Ketanserin (at a final concentration of 1 µM), 25 µL [³H]Ketanserin, and 50 µL of receptor membrane preparation.

-

Trazodone Competition: 25 µL of each Trazodone dilution, 25 µL [³H]Ketanserin, and 50 µL of receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Trazodone concentration.

-

Determine the IC50 value (the concentration of Trazodone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Serotonin Transporter (SERT) Uptake Assay

Objective: To measure the inhibitory potency (IC50) of Trazodone on serotonin uptake by the serotonin transporter.

Materials:

-

Rat brain synaptosomes or HEK293 cells stably expressing human SERT.